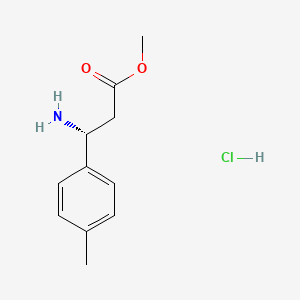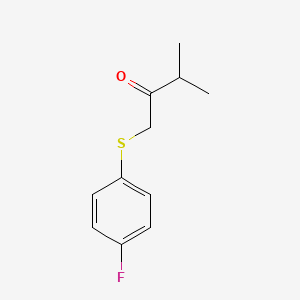
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of research and industry. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylazetidinone moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Cyclopropylation: The imidazole ring is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Azetidinone Formation: The final step involves the formation of the azetidinone ring by reacting the cyclopropyl imidazole intermediate with a suitable azetidinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the azetidinone moiety can participate in covalent interactions with target proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is unique due to the presence of the azetidinone ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
4-(1-cyclopropylimidazol-2-yl)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-11(2)8(13-10(11)15)9-12-5-6-14(9)7-3-4-7/h5-8H,3-4H2,1-2H3,(H,13,15) |
InChI 键 |
HJWLTXSMZJKWCB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(NC1=O)C2=NC=CN2C3CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)









